molecular formula C15H23NO3S B2588467 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine CAS No. 799259-04-4

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine

Cat. No.: B2588467
CAS No.: 799259-04-4
M. Wt: 297.41
InChI Key: JQMKHSLWVIUSJK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methoxy group, two methyl groups, and a sulfonyl group attached to a benzene ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 3-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or other alkoxides in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2,3-dimethylbenzenesulfonic acid or its derivatives.

    Reduction: Formation of 4-methoxy-2,3-dimethylbenzenesulfide or thiol derivatives.

    Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand the interactions of sulfonyl compounds with biological targets.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,3-dimethylbenzenesulfonyl chloride: A precursor in the synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine.

    4-Methoxy-2,3-dimethylbenzenesulfonic acid: An oxidation product of the methoxy group.

    4-Methoxy-2,3-dimethylbenzenesulfide: A reduction product of the sulfonyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring further enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-6-5-9-16(10-11)20(17,18)15-8-7-14(19-4)12(2)13(15)3/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMKHSLWVIUSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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